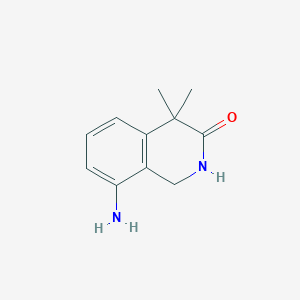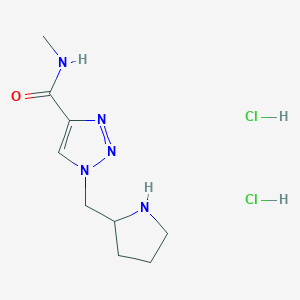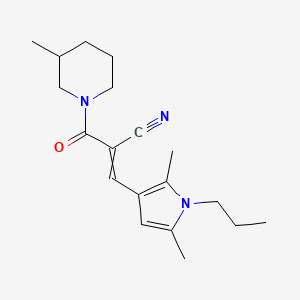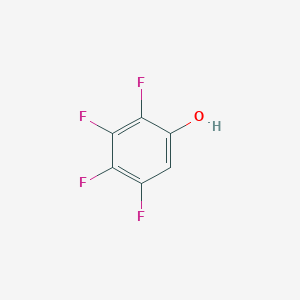![molecular formula C20H14F4N6O3 B2903103 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 892472-57-0](/img/structure/B2903103.png)
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as triazolopyrimidine derivatives, often involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a fluorobenzyl group, a trifluoromethoxyphenyl group, and an acetamide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the fluorine atoms could influence the compound’s reactivity and stability .Applications De Recherche Scientifique
Anticancer Research
Triazolopyrimidine derivatives have been evaluated for their potential as anticancer agents. The core structure of the compound shares similarities with known molecules that have demonstrated cytotoxic activity against various cancer cell lines . The presence of fluorine atoms could enhance the compound’s ability to interact with biological targets, potentially leading to the development of new anticancer drugs.
Enzyme Inhibition
The triazolopyrimidine scaffold is a key feature in the design of enzyme inhibitors. For instance, derivatives of this class have been found to inhibit LSD1, a histone demethylase involved in gene expression regulation . The compound could serve as a template for designing new inhibitors that modulate epigenetic markers.
Kinase Inhibition
Compounds featuring the triazolopyrimidine core have been rationally designed to act as c-Met inhibitors, which are relevant in targeting certain types of cancers . The structural features of the compound, such as the trifluoromethoxy phenyl group, could be crucial for the binding affinity and selectivity towards the c-Met kinase.
Antiproliferative Agents
The triazolopyrimidine derivatives have been associated with antiproliferative effects. Studies have revealed key descriptors that contribute to the antiproliferative activity of these compounds, which could guide the screening of efficient and novel drugs .
Drug Discovery
The unique structure of triazolopyrimidines makes them suitable for drug discovery efforts. Their high chemical stability and hydrogen bonding ability make them attractive candidates for pharmaceutical development . The compound could be explored for its potential in creating new therapeutic agents.
Material Science
Due to their aromatic character and strong dipole moment, triazolopyrimidines can be used in material science applications. They could be incorporated into polymers for use in solar cells or as fluorescent probes due to their stability and electronic properties .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound interacts with USP28 by inhibiting its activity . It binds to USP28 with an IC50 value of 1.10 ± 0.02 μmol/L and a Kd value of 40 nmol/L . This binding is selective, as the compound shows significantly less interaction with other proteins such as USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins in cells. By inhibiting USP28, the compound prevents the deubiquitination of certain proteins, leading to their degradation and affecting cellular processes such as cell cycle progression and epithelial-mesenchymal transition .
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition progression in gastric cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of gastric cancer .
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O3/c21-13-3-1-12(2-4-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-14-5-7-15(8-6-14)33-20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGONWUHCNKWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2903022.png)

![4-chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine](/img/structure/B2903024.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2903027.png)


![(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2903033.png)




